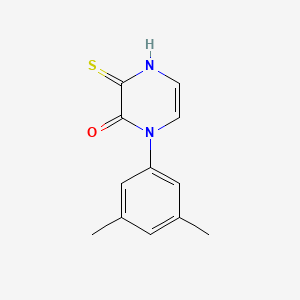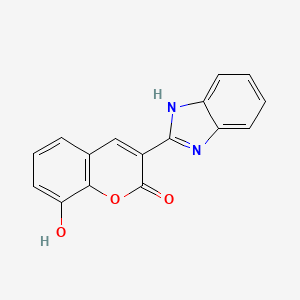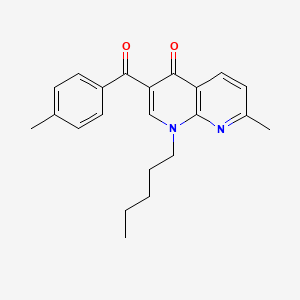
1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one, also known as 3,5-Dimethylphenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one or 3,5-Dimethylphenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one, is a novel synthetic compound that has recently been investigated for its potential therapeutic application. This compound is derived from the reaction of 3,5-dimethylphenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one and a variety of other compounds, resulting in a molecule that has a unique and complex structure. This compound has been studied for its potential therapeutic applications due to its ability to interact with a variety of biological targets.
科学研究应用
1-(1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-onephenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one has been studied for its potential therapeutic applications due to its ability to interact with a variety of biological targets. This compound has been investigated for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, this compound has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an anti-cancer agent. In addition to these potential therapeutic applications, this compound has also been studied for its potential use as a diagnostic agent, as it has been shown to be able to detect the presence of certain proteins in cells.
作用机制
1-(1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-onephenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one has been shown to interact with a variety of biological targets, including enzymes involved in the metabolism of drugs, as well as various proteins. This compound has been shown to interact with these targets by forming a covalent bond with them, resulting in the inhibition of their activity. Additionally, this compound has been shown to interact with other molecules, such as lipids and carbohydrates, resulting in changes in their structure and function.
Biochemical and Physiological Effects
1-(1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-onephenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one has been studied for its potential therapeutic applications due to its ability to interact with a variety of biological targets. This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of drugs, as well as the inhibition of proteins involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects, as well as potential diagnostic applications.
实验室实验的优点和局限性
1-(1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-onephenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its relatively low cost and easy availability. Additionally, this compound is relatively stable, making it ideal for use in a variety of laboratory experiments. However, this compound is also limited by its low solubility in aqueous solutions, making it difficult to use in certain experiments. Additionally, this compound is not as well studied as other compounds, making it difficult to predict its effects on biological systems.
未来方向
1-(1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-onephenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one is a relatively new compound, and as such, there are a number of potential future directions for its research and development. One potential future direction is the investigation of its potential therapeutic applications, such as its ability to inhibit enzymes involved in the metabolism of drugs, as well as its potential to act as an anti-inflammatory or anti-cancer agent. Additionally, this compound could be further studied for its potential use as a diagnostic agent, as it has been shown to be able to detect the presence of certain proteins in cells. Finally, this compound could be further studied for its potential use in drug delivery systems, as it has been shown to be able to interact with a variety of molecules, including lipids and carbohydrates.
合成方法
The synthesis of 1-(1-(3,5-dimethylphenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-onephenyl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one is a relatively simple process, and can be achieved through a variety of methods. The most common method is the reaction of 3,5-dimethylphenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one with an organic acid, such as acetic acid, in a solvent such as dimethyl sulfoxide (DMSO). This reaction results in the formation of the desired compound, which can then be isolated and purified. Other methods of synthesis include the use of a variety of other organic acids and solvents, as well as the use of catalysts such as palladium or copper.
属性
IUPAC Name |
4-(3,5-dimethylphenyl)-2-sulfanylidene-1H-pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-5-9(2)7-10(6-8)14-4-3-13-11(16)12(14)15/h3-7H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGNZTCPWKMNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CNC(=S)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylphenyl)-2-sulfanylidene-1H-pyrazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6514810.png)
![2-(2-{[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),3(8),4,6,10,12-hexaen-7-yl]sulfanyl}acetamido)acetic acid](/img/structure/B6514821.png)

![N-(3-chlorophenyl)-2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamide](/img/structure/B6514839.png)
![3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6514846.png)
![2-(4-tert-butylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B6514856.png)
![3-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514860.png)
![3-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514863.png)
![3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514865.png)
![2-[5-(5-chloro-2-methylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6514866.png)
![1-benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B6514867.png)
![5-(3-chloro-4-fluorophenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6514870.png)

